molecular formula C16H23FN2O3 B6723923 N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide

N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide

Cat. No.: B6723923
M. Wt: 310.36 g/mol
InChI Key: ONQRUDKNDGTBCQ-UHFFFAOYSA-N
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Description

N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, a fluorinated aromatic ring, and an acetamide group, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3/c1-11(14-9-12(17)3-4-15(14)21-2)19-16(20)10-22-13-5-7-18-8-6-13/h3-4,9,11,13,18H,5-8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQRUDKNDGTBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)OC)NC(=O)COC2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorinated Aromatic Intermediate: The synthesis begins with the fluorination of a suitable aromatic precursor, such as 2-methoxyphenyl, using a fluorinating agent like Selectfluor.

    Alkylation: The fluorinated aromatic intermediate is then subjected to alkylation with an appropriate alkyl halide, such as 1-bromoethyl, under basic conditions to form the desired alkylated product.

    Piperidine Ring Formation: The alkylated intermediate is reacted with piperidine in the presence of a base, such as sodium hydride, to form the piperidine ring.

    Acetamide Formation: Finally, the piperidine intermediate is reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the acetamide group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with alcohol or amine functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the fluorine or methoxy groups.

Scientific Research Applications

N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide can be compared with other similar compounds, such as:

    N-[1-(4-fluorophenyl)ethyl]-2-piperidin-4-yloxyacetamide: Similar structure but lacks the methoxy group, which may affect its reactivity and biological activity.

    N-[1-(5-chloro-2-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide: Contains a chlorine atom instead of fluorine, which may alter its chemical properties and interactions.

    N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-2-piperidin-4-yloxypropionamide:

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